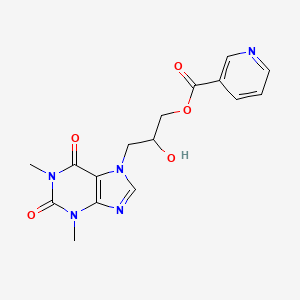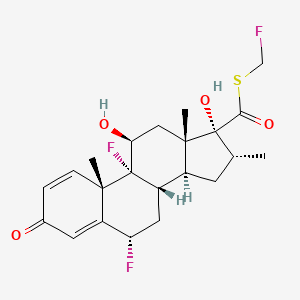
4-(4-Chlorophenylcarbamoyloxy)-2-butynyl-trimethylammonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chlorophenylcarbamoyloxy)-2-butynyl-trimethylammonium is a complex organic compound with a unique structure that includes a chlorophenyl group, an aminocarbonyloxy group, and a butynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenylcarbamoyloxy)-2-butynyl-trimethylammonium typically involves multiple steps. One common method includes the reaction of 4-chlorophenyl isocyanate with a suitable alkyne derivative under controlled conditions to form the desired product. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Chlorophenylcarbamoyloxy)-2-butynyl-trimethylammonium can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents such as halogens and nucleophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
4-(4-Chlorophenylcarbamoyloxy)-2-butynyl-trimethylammonium has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, including anti-inflammatory and anticancer properties, is ongoing.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 4-(4-Chlorophenylcarbamoyloxy)-2-butynyl-trimethylammonium exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- N,N,N-Trimethyl-4-[N-(4-bromophenyl)aminocarbonyloxy]-2-butyn-1-aminium
- N,N,N-Trimethyl-4-[N-(4-fluorophenyl)aminocarbonyloxy]-2-butyn-1-aminium
- N,N,N-Trimethyl-4-[N-(4-methylphenyl)aminocarbonyloxy]-2-butyn-1-aminium
Uniqueness
4-(4-Chlorophenylcarbamoyloxy)-2-butynyl-trimethylammonium is unique due to the presence of the chlorophenyl group, which imparts specific chemical and physical properties. This uniqueness makes it particularly valuable in applications where these properties are desired, such as in the development of new pharmaceuticals or advanced materials.
Propiedades
Fórmula molecular |
C14H18ClN2O2+ |
|---|---|
Peso molecular |
281.76 g/mol |
Nombre IUPAC |
4-[(4-chlorophenyl)carbamoyloxy]but-2-ynyl-trimethylazanium |
InChI |
InChI=1S/C14H17ClN2O2/c1-17(2,3)10-4-5-11-19-14(18)16-13-8-6-12(15)7-9-13/h6-9H,10-11H2,1-3H3/p+1 |
Clave InChI |
ZIYPLFGQPKLCIR-UHFFFAOYSA-O |
SMILES canónico |
C[N+](C)(C)CC#CCOC(=O)NC1=CC=C(C=C1)Cl |
Sinónimos |
4-((4-chlorophenyl)carbamoyloxy)-2-butynyltrimethylammonium 4-(4-chlorophenylcarbamoyloxy)-2-butynyl-trimethylammonium 4-(4-chlorophenylcarbamoyloxy)-2-butynyl-trimethylammonium chloride 4-Cl-McN-A-343 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[(1-Hydroxyquinolin-4-ylidene)amino] acetate](/img/structure/B1203815.png)


![magnesium;[4-[1-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-3-oxo-2-benzofuran-1-yl]-5-methyl-2-propan-2-ylphenyl] phosphate](/img/structure/B1203818.png)





